

Bivamelagon (LB54640): A Technical Overview for Drug Development Professionals

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An In-depth Guide to the Chemical Structure, Physicochemical Properties, and Clinical Evaluation of a Novel Oral Melanocortin-4 Receptor Agonist

Introduction

Bivamelagon (formerly LB54640) is an investigational, orally available, small-molecule melanocortin-4 receptor (MC4R) agonist currently under development for the treatment of rare genetic diseases of obesity.[1][2] Developed by LG Chem Life Sciences and now licensed by Rhythm Pharmaceuticals, **Bivamelagon** offers a potential advantage over existing therapies due to its oral route of administration.[1] This document provides a comprehensive technical overview of **Bivamelagon**'s chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical development, with a focus on experimental protocols and data presentation for researchers and drug development professionals.

Chemical Structure and Properties

Bivamelagon is a complex polycyclic molecule with multiple stereocenters critical for its binding affinity to the MC4R.[3] Its chemical identity has been established through various analytical methods.

Table 1: Chemical Identifiers for **Bivamelagon** (LB54640)



Identifier	Value
IUPAC Name	N-[(3S,5S)-1-[(3S,4R)-1-tert-butyl-4-(4- chlorophenyl)pyrrolidine-3-carbonyl]-5- (morpholine-4-carbonyl)pyrrolidin-3-yl]-2-methyl- N-(4-methylcyclohexyl)propanamide
CAS Number	2641595-54-0
Molecular Formula	C35H53CIN4O4
SMILES	CC1CCC(CC1)N([C@H]2CINVALID-LINK C(=O)N5CCOCC5)C(=O)C(C)C
InChI Key	QLOCFNAGHBVTJD-JBHFHXMJSA-N

Table 2: Physicochemical and Pharmacokinetic Properties of **Bivamelagon** (LB54640)

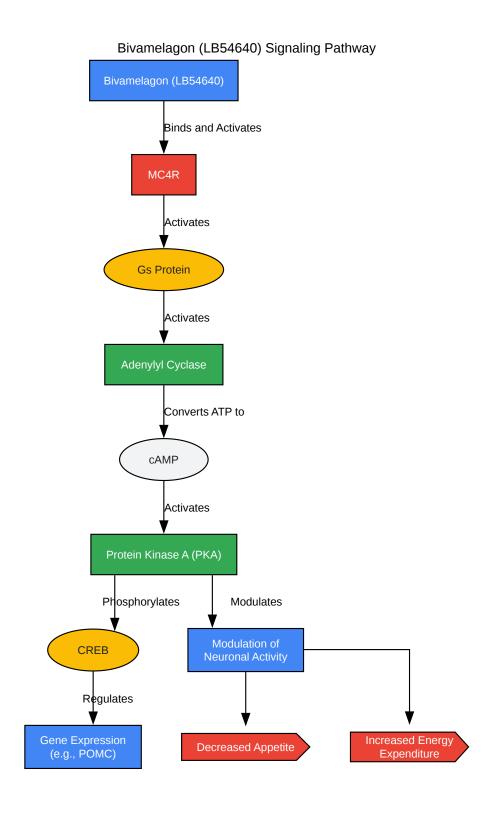
Property	Value	Source
Molar Mass	629.28 g·mol-1	
Administration Route	Oral	
EC50 (Luci assay)	0.562 nM	_
EC50 (cAMP assay)	36.5 nM	_
Ki	65 nM	_
Solubility in DMSO	125 mg/mL (198.64 mM)	-

Mechanism of Action and Signaling Pathway

Bivamelagon is a potent and selective agonist of the melanocortin-4 receptor (MC4R), a G protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus. The MC4R is a key component of the leptin-melanocortin pathway, which plays a crucial role in regulating energy homeostasis, including appetite and weight. Upon binding to MC4R, **Bivamelagon** activates the receptor, initiating a downstream signaling cascade that is believed to lead to reduced food intake and increased energy expenditure.



The proposed signaling pathway for **Bivamelagon**'s action on MC4R is depicted below.



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Caption: **Bivamelagon** activates the MC4R, leading to a signaling cascade that modulates neuronal activity to decrease appetite and increase energy expenditure.

Clinical Development and Experimental Protocols

Bivamelagon is currently in Phase 2 clinical development for the treatment of acquired hypothalamic obesity and other rare genetic obesities.

Phase 1 Clinical Trial

A first-in-human, Phase 1 trial was conducted in healthy overweight adults to assess the safety, tolerability, and pharmacokinetics of **Bivamelagon**.

- Study Design: Randomized, placebo-controlled, dose-escalation study.
- Key Findings: The trial demonstrated dose-dependent weight reduction and a favorable safety profile. Notably, no significant changes in blood pressure or heart rate were observed, and there were no occurrences of hyperpigmentation, a side effect associated with some other MC4R agonists.

Phase 2 Clinical Trials

Two key Phase 2 trials, SIGNAL and ROUTE, are currently underway to evaluate the efficacy and safety of **Bivamelagon** in specific patient populations.

3.2.1. The SIGNAL Trial (NCT06046443)

- Objective: To assess the efficacy and safety of **Bivamelagon** in patients with acquired hypothalamic obesity.
- Study Design: A randomized, placebo-controlled, double-blind study.
- Participants: Approximately 28 patients aged 12 years and older with acquired hypothalamic obesity.
- Intervention: Patients are randomized to receive one of three daily oral doses of Bivamelagon (200 mg, 400 mg, or 600 mg) or a placebo for 14 weeks, with a potential open-label extension for up to 52 weeks.



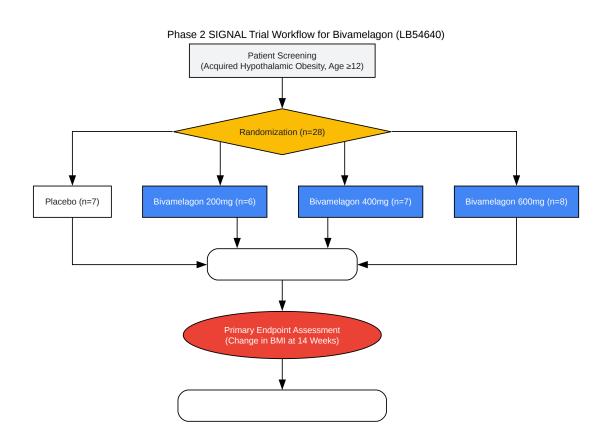
- Primary Endpoint: Change from baseline in body mass index (BMI) after 14 weeks of treatment.
- Topline Results: **Bivamelagon** achieved statistically significant and clinically meaningful reductions in BMI at 14 weeks. Specifically, the 600mg cohort showed a -9.3% BMI reduction, the 400mg cohort a -7.7% reduction, and the 200mg cohort a -2.7% reduction, compared to a 2.2% increase in the placebo group. Patients in the 400mg and 600mg cohorts also reported a significant reduction in hunger scores. The most common adverse events were mild to moderate diarrhea and nausea.

3.2.2. The ROUTE Trial (NCT06041841)

- Objective: To evaluate the safety, tolerability, pharmacokinetics, and efficacy of Bivamelagon in patients with rare genetic disorders of obesity.
- Study Design: A single-arm, open-label study.
- Participants: Approximately five patients with pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.
- Intervention: Participants receive a once-daily oral dose of **Bivamelagon** for up to 52 weeks.
- Primary Endpoint: Change from baseline in BMI after 14 weeks of treatment.

The workflow for the Phase 2 SIGNAL trial is illustrated in the diagram below.





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Caption: Workflow of the randomized, placebo-controlled Phase 2 SIGNAL trial for **Bivamelagon** in patients with acquired hypothalamic obesity.

Preclinical Efficacy



The efficacy of **Bivamelagon** has been evaluated in rodent models of obesity.

- On-Target Effect: Studies using MC4R knock-out mice demonstrated that the weight loss effects of **Bivamelagon** were completely absent, confirming its on-target action through the MC4R pathway.
- Diet-Induced Obesity (DIO) Models: In both DIO mice and rats, once-daily oral administration of **Bivamelagon** led to significant suppression of appetite and substantial weight loss.
- Energy Expenditure: In KK-Ay mice, a model of genetic obesity, **Bivamelagon** was shown to significantly increase energy expenditure compared to a pair-fed group.

Conclusion

Bivamelagon (LB54640) is a promising oral MC4R agonist with a well-defined chemical structure and mechanism of action. Clinical data from Phase 1 and interim Phase 2 trials suggest a favorable safety and efficacy profile for the treatment of acquired hypothalamic obesity and potentially other rare genetic obesities. The oral route of administration represents a significant potential advantage for patient convenience and compliance. Ongoing and future clinical studies will be crucial in further establishing the therapeutic potential of **Bivamelagon** in these patient populations with high unmet medical needs.

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